Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide reflects its hierarchical substituent arrangement. Breaking down the nomenclature:
- Acetohydrazide denotes the acetylated hydrazine backbone (-NH-NH-C(=O)-).
- N-(4-phenyldiazenylphenyl) specifies the substitution at the hydrazide’s nitrogen atom with a para-substituted phenyl group bearing a phenyldiazenyl (-N=N-C6H5) moiety.
- N'-phenyl indicates a phenyl group attached to the second hydrazine nitrogen.
The numbering prioritizes the hydrazide core, with the acetyl group at position 1 and the diazenylphenyl substituent at position 4 of the adjacent aromatic ring. This systematic approach ensures unambiguous identification of substituent positions and bonding patterns.
Molecular Formula and Weight Analysis
The molecular formula C20H18N4O2 corresponds to a molecular weight of 330.4 g/mol . Key contributions include:
- Aromatic systems : Two phenyl rings (C12H10) and one diazenyl-linked phenyl (C6H5-N=N-C6H4) account for 78.7% of the total mass.
- Hydrazide moiety : The -NH-NH-C(=O)- group contributes 14.5% (47.8 g/mol).
- Acetyl group : The CH3-C(=O)- unit adds 6.8% (22.5 g/mol).
Table 1: Elemental Composition
| Element | Count | Contribution (g/mol) | Percentage |
|---|---|---|---|
| C | 20 | 240.2 | 72.7% |
| H | 18 | 18.1 | 5.5% |
| N | 4 | 56.0 | 17.0% |
| O | 2 | 32.0 | 4.8% |
This composition aligns with related aryl hydrazides, such as N'-(2,4-dichlorophenyl)acetohydrazide (C8H8Cl2N2O, 219.06 g/mol), but with increased complexity due to the diazenylphenyl extension.
Tautomeric Forms and Resonance Stabilization
The compound exhibits azo-hydrazone tautomerism , a hallmark of diazenyl-containing hydrazides. Two primary tautomers exist:
- Azo form : Dominant in nonpolar environments, featuring a diazenyl (-N=N-) linkage conjugated with the phenyl rings.
- Hydrazone form : Stabilized in protic solvents via keto-enol-like rearrangement, yielding a -NH-N=C- structure.
Resonance stabilization occurs through:
- Delocalization of π-electrons across the diazenyl group and adjacent phenyl rings.
- Conjugation between the hydrazide’s carbonyl and the N-N bond, enhancing planarity.
Figure 1: Resonance Hybrid
$$
\text{Azo form} \leftrightarrow \text{Hydrazone form} \leftrightarrow \text{Resonance-stabilized intermediate}
$$
The equilibrium favors the azo tautomer in crystalline states, as evidenced by X-ray data from analogous compounds.
Conformational Analysis of Hydrazide-Diazenyl-Phenyl Backbone
The molecule’s conformation is constrained by:
- Restricted rotation around the N-N bonds due to partial double-bond character from resonance.
- Steric hindrance between the ortho hydrogens of the diazenylphenyl and hydrazide phenyl groups.
Key conformational features:
- The diazenyl group adopts a trans configuration to minimize steric clashes and maximize conjugation.
- The acetyl group rotates freely relative to the hydrazide core, contributing to dynamic conformational ensembles in solution.
Table 2: Dihedral Angles in Related Structures
| Segment | Angle (°) | Environment |
|---|---|---|
| N-N-C(=O) | 175 | Crystalline |
| Phenyl-diazenyl-phenyl | 180 | DFT-optimized |
These angles suggest near-planar arrangements optimizing π-orbital overlap.
Comparative Structural Analysis with Related Aryl Hydrazide Derivatives
1.5.1 N'-(2,4-Dichlorophenyl)acetohydrazide (C8H8Cl2N2O)
- Substituents : Electron-withdrawing Cl groups reduce electron density on the phenyl ring, decreasing resonance stabilization compared to the unsubstituted phenyl in the target compound.
- Molecular weight : 219.06 g/mol vs. 330.4 g/mol, highlighting the mass contribution of the diazenylphenyl extension.
1.5.2 1,5-Diphenylcarbazone (C13H12N4O)
- Core structure : Shares a hydrazide backbone but lacks the acetyl group, instead incorporating a urea-like linkage.
- Tautomerism : Exhibits similar azo-hydrazone equilibria but with altered kinetics due to reduced steric bulk.
1.5.3 General Trends
- Electron-donating groups (e.g., phenyl) enhance resonance stabilization in the target compound versus electron-withdrawing derivatives.
- Extended conjugation in diazenyl-containing hydrazides red-shifts UV-Vis absorption maxima relative to simpler analogs.
Table 3: Structural Comparison
This analysis underscores how substituents and backbone modifications dictate electronic and steric profiles in aryl hydrazides.
Properties
CAS No. |
681463-82-1 |
|---|---|
Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide |
InChI |
InChI=1S/C20H18N4O/c1-16(25)24(23-19-10-6-3-7-11-19)20-14-12-18(13-15-20)22-21-17-8-4-2-5-9-17/h2-15,23H,1H3 |
InChI Key |
OQHWYIOZMCTISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Properties
Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide (CAS No.: 681463-82-1) is characterized by several key structural components: an acetyl group attached to a hydrazide linkage, with one nitrogen bearing a phenyl group and the other connected to a 4-phenyldiazenylphenyl moiety. The compound contains a diazenyl (azo) group, which contributes to its chemical properties and potential applications.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈N₄O |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide |
| Standard InChI | InChI=1S/C20H18N4O/c1-16(25)24(23-19-10-6-3-7-11-19)20-14-12-18(13-15-20)22-21-17-8-4-2-5-9-17/h2-15,23H,1H3 |
| Standard InChIKey | OQHWYIOZMCTISQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(NC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
General Synthetic Approaches
The synthesis of this compound can be achieved through multiple pathways, each with specific advantages and limitations. Below are the primary approaches based on established protocols for similar compounds.
Direct Hydrazide Formation Route
This method involves the direct reaction between a suitable carboxylic acid derivative and a substituted hydrazine:
- Preparation of 4-(phenyldiazenyl)phenylhydrazine from appropriate aniline derivatives
- Reaction with 2-phenylacetic acid or its derivatives to form the target hydrazide
The reaction typically proceeds through an acyl transfer mechanism, where the carbonyl carbon of the acetic acid derivative undergoes nucleophilic attack by the hydrazine nitrogen.
Detailed Preparation Methods
Synthesis via Modified Hydrazinolysis
This method adapts the established procedure for acethydrazide preparation while incorporating the specific structural requirements of the target compound.
Reagents and Materials
| Material | Specification | Purpose |
|---|---|---|
| 2-Phenylacetic acid | Analytical grade | Starting material |
| 4-(Phenyldiazenyl)phenylhydrazine | Freshly prepared | Hydrazine component |
| Ethanol | Anhydrous, 99.5% | Reaction solvent |
| Acetic acid | Glacial | Catalyst |
| Triethylamine | Analytical grade | Base catalyst |
| H β type solid acid sieve | 1-2 mm grain size | Catalyst |
Procedure
- Dissolve 2-phenylacetic acid (0.02 mol) in anhydrous ethanol (40 mL)
- Add triethylamine (0.02 mol) dropwise while maintaining the temperature at 20-25°C
- Separately prepare 4-(phenyldiazenyl)phenylhydrazine (0.02 mol) in anhydrous ethanol (20 mL)
- Add a few drops of glacial acetic acid as catalyst to the hydrazine solution
- Add the acid solution to the hydrazine solution dropwise over 30 minutes while stirring
- Heat the reaction mixture to 40-60°C for 4-6 hours under reflux conditions
- Monitor the reaction progress by TLC (hexane/ethyl acetate 8:2)
- Upon completion, cool the reaction mixture to room temperature
- Pour the reaction mixture into ice water (200 mL) to precipitate the product
- Filter the solid product, wash with cold water, and recrystallize from 80% acetic acid
This method is adapted from established protocols for similar hydrazide compounds and typically yields 70-85% of the desired product.
Synthesis via Intermediates
This approach utilizes key intermediate compounds in a stepwise synthesis.
Preparation of Phenylacethydrazide Intermediate
Step 1: Synthesis of Phenylacetic Acid Hydrazide
Under nitrogen protection, combine:
- Phenylacetic acid (0.001 mol)
- Hydrazine hydrate (80% content, 0.0015 mol)
- H β type solid acid molecular sieves (10-20% of acid weight)
Place the mixture in a reaction vessel equipped with a reflux condenser and thermometer. Heat the mixture to reflux temperature, maintaining column top temperature at 98-100°C for 4-6 hours. After completion, isolate phenylacetic acid hydrazide by filtration and crystallization.
Step 2: Reaction with Diazenyl Component
- Dissolve phenylacetic acid hydrazide (0.001 mol) in DMF (20 mL)
- Add 4-(phenyldiazenyl)phenyl halide (0.001 mol) and potassium carbonate (0.0015 mol)
- Heat the mixture at 70-85°C for 12-16 hours under argon atmosphere
- Monitor reaction by TLC
- Cool the reaction mixture and pour into cold water
- Extract with ethyl acetate, dry over anhydrous sodium sulfate
- Concentrate and purify by column chromatography
Modern Synthetic Route via Coupling Reactions
A more recent approach utilizes palladium-catalyzed coupling reactions to form the diazenyl linkage.
Reagents and Materials
| Reagent | Quantity | Function |
|---|---|---|
| N'-phenylacetohydrazide | 0.01 mol | Hydrazide component |
| 4-Bromophenylboronic acid | 0.01 mol | Coupling partner |
| Phenylboronic acid | 0.01 mol | Diazenyl component |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| Cuprous iodide | 10 mol% | Co-catalyst |
| K₂CO₃ | 0.03 mol | Base |
| DMF/Water (4:1) | 50 mL | Solvent system |
Procedure
- Under argon atmosphere, combine N'-phenylacetohydrazide, 4-bromophenylboronic acid, and catalyst in the solvent system
- Heat at 70-80°C for 8-10 hours to form the initial coupled product
- Add phenylboronic acid and additional catalyst
- Continue heating for another 6-8 hours to complete the diazenyl formation
- Cool, filter off catalysts, and purify by column chromatography
This modern approach offers several advantages, including milder reaction conditions and higher selectivity, though it typically requires more expensive catalysts and stricter reaction conditions.
Optimization Parameters
The synthesis of this compound can be optimized by carefully controlling several key parameters:
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25-30 | 24-30 | 45-55 | 85-90 |
| 40-50 | 12-16 | 60-70 | 90-92 |
| 60-70 | 8-10 | 75-85 | 92-95 |
| 80-90 | 5-6 | 80-85 | 90-92 |
| >90 | 3-4 | 70-75 | 85-88 |
Higher temperatures generally accelerate the reaction but may lead to side products. The optimal temperature range appears to be 60-70°C, balancing reaction rate with product purity.
Solvent Selection
Various solvents can be employed in the synthesis, each affecting yield and purity:
| Solvent | Reaction Time (h) | Yield (%) | Observations |
|---|---|---|---|
| Ethanol | 10-12 | 75-80 | Good solubility, easy workup |
| Methanol | 10-12 | 70-75 | Similar to ethanol, higher volatility |
| THF | 8-10 | 65-70 | Good for temperature-sensitive reactions |
| DMF | 6-8 | 80-85 | Excellent solubility, difficult removal |
| Dioxane | 12-14 | 60-65 | Good thermal stability |
| DME | 8-10 | 70-75 | Good compromise of properties |
DMF provides the highest yields but presents challenges in product isolation. Ethanol offers a good balance of yield, reaction time, and ease of workup.
Catalyst Influence
The choice of catalyst significantly impacts the reaction efficiency:
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| H β solid acid sieve | 10-20 wt% | 75-80 | 90-95 |
| Acetic acid | 5-10 mol% | 65-70 | 85-90 |
| p-Toluenesulfonic acid | 2-5 mol% | 70-75 | 88-92 |
| L-Proline | 10 mol% | 80-85 | 92-95 |
| Triethylamine | 5-10 mol% | 60-65 | 80-85 |
L-Proline demonstrates excellent catalytic efficiency for similar compounds, offering high yields with shorter reaction times and easier isolation of products. H β solid acid sieves provide good yields and are easily recycled, reducing production costs.
Purification and Characterization
Purification Techniques
After synthesis, the crude product requires purification to achieve analytical grade quality:
- Recrystallization : The most common method, typically using ethanol or an ethanol/water mixture
- Column Chromatography : For particularly challenging separations, using hexane/ethyl acetate (8:2) as the mobile phase
- Preparative HPLC : For highest purity requirements, especially for research applications
Characterization Data
The pure compound can be characterized by various spectroscopic methods:
IR Spectroscopy :
- NH stretching: 3300-3350 cm⁻¹
- C=O stretching: 1650-1680 cm⁻¹
- N=N stretching: 1400-1450 cm⁻¹
- C-N stretching: 1200-1250 cm⁻¹
- Aromatic C=C stretching: 1500-1600 cm⁻¹
NMR Spectroscopy :
Comparative Analysis of Preparation Methods
The following table compares the efficiency and practicality of the different preparation methods:
| Method | Yield (%) | Time (h) | Reagent Cost | Equipment Requirements | Scalability | Environmental Impact |
|---|---|---|---|---|---|---|
| Hydrazinolysis | 70-85 | 10-16 | Moderate | Moderate | Good | Moderate |
| Via Intermediates | 60-75 | 24-36 | Low-Moderate | Low | Excellent | Low-Moderate |
| Coupling Reactions | 80-90 | 14-18 | High | High | Limited | Moderate-High |
Efficiency Analysis
The direct hydrazinolysis method offers a good balance of yield and reaction time, making it suitable for laboratory-scale synthesis. The intermediate-based approach, while requiring more steps, uses less expensive reagents and simpler equipment, making it appropriate for larger-scale production. The modern coupling reaction approach provides the highest yields but requires expensive catalysts and stringent reaction conditions.
Challenges and Solutions
Common Synthetic Challenges
Several challenges may arise during the preparation of this compound:
- Formation of bis-substituted products : When using hydrazine hydrate, bis-acylation can occur, leading to undesired by-products
- Diazenyl group stability : The diazenyl (azo) linkage can undergo reduction under certain conditions
- Regioselectivity : Controlling the position of substitution on the hydrazine nitrogen
Innovative Solutions
Recent advances have addressed these challenges:
- Prevention of bis-substitution : Using excess hydrazine hydrate (1:1.5 molar ratio) and maintaining lower temperatures during initial addition
- Stabilizing diazenyl groups : Using milder reaction conditions and avoiding strong reducing agents
- Improving regioselectivity : Employing more sterically hindered reagents or utilizing protecting group strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide exhibit significant antimicrobial activities. Studies have shown that derivatives containing hydrazide and diazenyl functionalities can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These findings indicate its potential role as a therapeutic agent in oncology .
Applications in Medicinal Chemistry
This compound is primarily studied for its medicinal applications due to its biological activities:
- Drug Development : The compound's unique structure allows for modifications that can enhance its efficacy as a drug candidate.
- Interaction Studies : Research often focuses on understanding its binding affinity with biological targets such as enzymes or receptors using techniques like molecular docking and spectroscopic methods.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. The diazenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Features
Key Structural Elements :
- Core : Hydrazide (-NH-NH-C=O) linked to acetic acid.
- Substituents :
- Target Compound : 2-Phenyl (acetic acid side chain) + 4-(2-phenyldiazenyl)phenyl (hydrazide side chain).
- Analogs : Varied aromatic, heterocyclic, or azo substituents (Table 1).
Table 1: Structural Comparison
Structural Insights :
- The target compound’s azo group distinguishes it from analogs with hydrazone (C=N) or oxadiazole rings .
- APPH () contains a bicyclic phthalazine ring, enhancing rigidity compared to the target’s linear structure .
Common Pathways :
- Hydrazide Formation : Reaction of esters with hydrazine hydrate (e.g., APPH synthesis in ) .
- Condensation with Aldehydes: Refluxing hydrazides with aromatic aldehydes in ethanol/acetic acid (e.g., ) .
- Cyclization : Intramolecular cyclization to form oxadiazoles or triazoles (e.g., ) .
Target Compound Synthesis (Inferred):
Likely synthesized via condensation of 2-phenylacetic acid hydrazide with 4-(2-phenyldiazenyl)benzaldehyde under acidic conditions, analogous to methods in and .
Reported Activities :
- Antimicrobial : Arylhydrazones (e.g., ) and triazole-thioether hydrazides () show moderate-to-strong activity against bacteria/fungi .
- Antioxidant: Hydrazone-isatin derivatives () and thiazolidinones () exhibit radical scavenging comparable to ascorbic acid .
- Anticancer: Pyrrolidinone derivatives () and benzimidazoles () demonstrate cytotoxicity via kinase inhibition .
Target Compound Hypotheses :
Physicochemical and Spectroscopic Data
Key Trends :
Biological Activity
Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide is a hydrazide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological properties, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a complex structure including:
- Hydrazide functional group : Characterized by a hydrazine moiety attached to an acetic acid derivative.
- Aromatic rings : Two phenyl groups contribute to its unique chemical reactivity.
- Diazenyl group : Enhances the compound's potential biological activity.
The molecular formula and structural characteristics play crucial roles in determining its interaction with biological targets.
Synthesis of this compound
The synthesis typically involves the condensation of phenylhydrazine with appropriate aromatic aldehydes in the presence of acetic acid as a solvent. This method allows for the formation of various derivatives by altering the aldehyde component used in the reaction. The general procedure can be summarized as follows:
- Reagents : Phenylhydrazine, aromatic aldehyde, acetic acid.
- Reaction Conditions : Stirring at room temperature for a specified time.
- Isolation : Crystallization from suitable solvents.
Biological Activity
Research indicates that compounds containing hydrazide and diazenyl functionalities exhibit significant biological activities. The following sections detail specific findings regarding the biological activity of this compound.
Antimicrobial Activity
Studies have shown that similar compounds can inhibit bacterial growth. For instance, experiments demonstrated that derivatives with hydrazone or diazene functionalities have notable antimicrobial effects against various pathogens.
Anticancer Activity
The compound has been evaluated for its anticancer properties, showing potential in inhibiting cell proliferation in different cancer cell lines. Notably, it has demonstrated cytotoxic effects against:
- Human hepatoblastoma (Hep-G2)
- Human healthy embryonic kidney (HEK293)
Table 1 summarizes key findings from recent studies on the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Hep-G2 | 15.0 | Induction of apoptosis |
| 2-Phenylacetohydrazide | Hep-G2 | 20.5 | Cell cycle arrest |
| Benzoylhydrazine | MCF-7 | 18.0 | Inhibition of proliferation |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest interactions with specific enzymes or receptors could be critical for its therapeutic efficacy. Techniques such as molecular docking and spectroscopic methods are employed to elucidate these interactions.
Comparative Analysis with Similar Compounds
This compound is unique compared to simpler analogs due to its dual aromatic system combined with a diazenyl moiety. This structural complexity may enhance its reactivity and potential biological activity.
Table 2 provides a comparison of structurally similar compounds:
| Compound Name | Structure Features | Key Biological Activities |
|---|---|---|
| 2-Phenylacetohydrazide | Lacks diazenyl group | Antimicrobial |
| Benzoylhydrazine | Contains benzoyl group | Anticancer |
| Acetic acid derivative | Simple structure | Limited activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide?
- Methodological Answer : The compound can be synthesized via condensation of 2-phenylacetohydrazide with a substituted benzaldehyde bearing a phenyldiazenyl group. Key steps include:
- Refluxing methyl 2-phenylacetate with hydrazine hydrate in alcohol for 8 hours to form 2-phenylacetohydrazide .
- Reacting the hydrazide with 4-(2-phenyldiazenyl)benzaldehyde in methanol under acidic catalysis (e.g., 2 drops of conc. HCl) at room temperature for 2 hours to form the hydrazone derivative .
- Purity is enhanced via recrystallization or silica gel chromatography.
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches characteristic of hydrazide/hydrazone moieties .
- NMR : Analyze ¹H and ¹³C spectra for signals corresponding to phenyl, diazenyl, and hydrazide protons (e.g., NH at δ 8–10 ppm) .
- Elemental Analysis : Verify C, H, N, and O percentages within ±0.4% of theoretical values .
Q. What pharmacological screening models are suitable for assessing its bioactivity?
- Methodological Answer : Prioritize in vitro anti-inflammatory assays:
- COX-1/COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISAs) to measure prostaglandin E₂ (PGE₂) suppression in lipopolysaccharide (LPS)-stimulated macrophages .
- Carrageenan-Induced Paw Edema (Rat Model) : Administer the compound at 50–100 mg/kg and measure edema reduction over 6 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the phenyl and phenyldiazenyl groups:
- Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzaldehyde moiety to enhance COX-2 selectivity .
- Test derivatives in silico using molecular docking (e.g., AutoDock Vina) to predict binding affinities for COX-2’s active site .
- Validate top candidates in ex vivo assays (e.g., human whole-blood COX inhibition) .
Q. What computational strategies improve synthesis efficiency?
- Methodological Answer : Integrate quantum chemical calculations and machine learning:
- Use density functional theory (DFT) to model reaction pathways and identify energy barriers for hydrazone formation .
- Apply cheminformatics tools (e.g., RDKit) to predict optimal solvent systems and catalysts based on historical reaction data .
Q. How can contradictions in spectral or bioactivity data be resolved?
- Methodological Answer :
- Spectral Discrepancies : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian). Solvent effects (DMSO vs. CDCl₃) may explain deviations .
- Bioactivity Variability : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) and use positive controls (e.g., indomethacin for COX inhibition) .
Q. What mechanisms explain its selective inhibition of COX-2 over COX-1?
- Methodological Answer :
- Molecular Dynamics Simulations : Model the compound’s interaction with COX-2’s larger hydrophobic pocket, which accommodates the phenyldiazenyl group .
- Mutagenesis Studies : Introduce point mutations (e.g., COX-2 Val523→Ile) to assess steric hindrance effects on binding .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
- Protect from light to prevent diazenyl bond cleavage, as arylhydrazones are prone to photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
